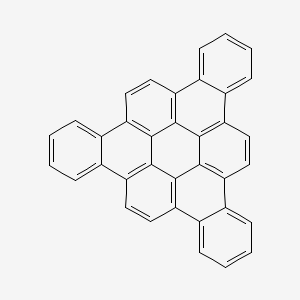
Tribenzo(a,d,g)coronene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzo(a,d,g)coronene is a polycyclic aromatic hydrocarbon with the molecular formula C36H18. It is a highly symmetric molecule with a unique structure that consists of three benzene rings fused to a central coronene core. This compound is of significant interest due to its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribenzo(a,d,g)coronene can be synthesized through a multi-step process involving the Diels-Alder reaction followed by Scholl oxidation. The Diels-Alder reaction is used to construct the polycyclic aromatic hydrocarbon framework, and the Scholl oxidation is employed to form the final aromatic structure. The reaction conditions typically involve high temperatures and the use of strong oxidizing agents .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as developing efficient purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Tribenzo(a,d,g)coronene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic structure, which provides multiple reactive sites for chemical modifications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in the formation of partially hydrogenated derivatives.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives (e.g., quinones), hydrogenated derivatives, and substituted derivatives with various functional groups (e.g., halogens, nitro groups, sulfonic acids) .
Applications De Recherche Scientifique
Tribenzo(a,d,g)coronene has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Medicine: Investigations are ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism by which tribenzo(a,d,g)coronene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions. These interactions allow it to form stable complexes with various molecular targets, influencing their electronic and optical properties. The pathways involved in these interactions include the formation of charge-transfer complexes and the modulation of electronic energy levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coronene: A smaller polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Hexabenzocoronene: A larger polycyclic aromatic hydrocarbon with six benzene rings fused to a central coronene core.
Pentacene: Another polycyclic aromatic hydrocarbon with a linear arrangement of five benzene rings.
Uniqueness
Tribenzo(a,d,g)coronene is unique due to its specific arrangement of three benzene rings fused to a central coronene core, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in organic electronics and as a model compound for studying the behavior of polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
313-62-2 |
|---|---|
Formule moléculaire |
C36H18 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
decacyclo[26.6.2.02,7.08,33.011,32.012,17.018,31.021,30.022,27.029,34]hexatriaconta-1(34),2,4,6,8(33),9,11(32),12,14,16,18(31),19,21(30),22,24,26,28,35-octadecaene |
InChI |
InChI=1S/C36H18/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26(20)32-31(25)33(27)35(29)36(30)34(28)32/h1-18H |
Clé InChI |
IUVKKZUCDGHBBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=CC8=C7C4=C(C=C3)C9=CC=CC=C89)C1=CC=CC=C61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)

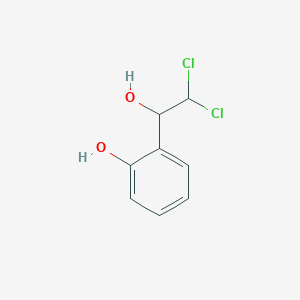
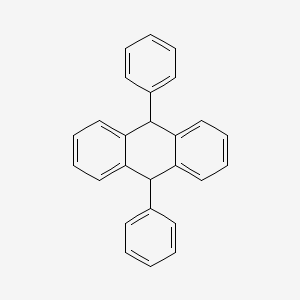
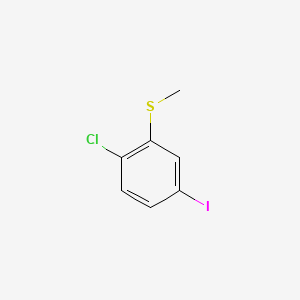
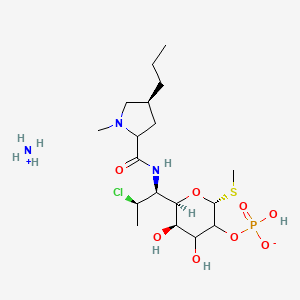
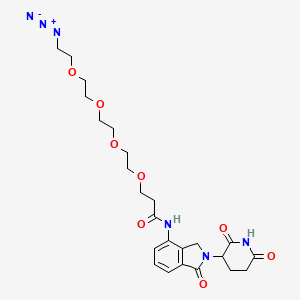
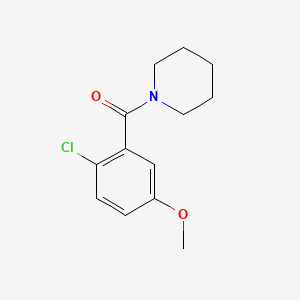
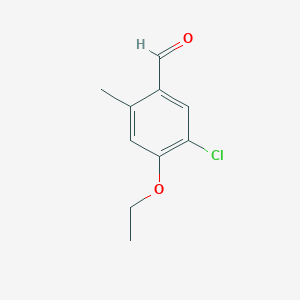
![[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate](/img/structure/B14758899.png)
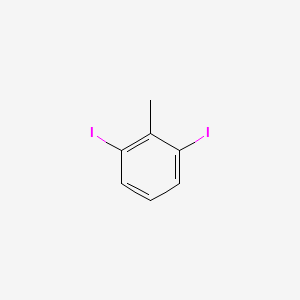
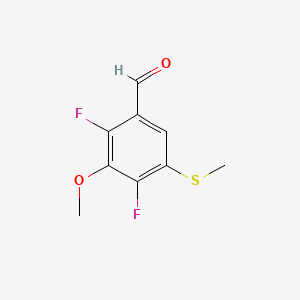
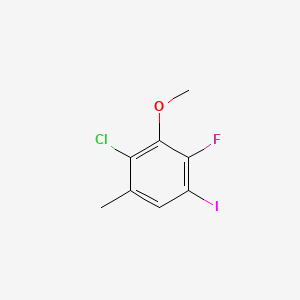
![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)
